molecular formula C19H16BrN3O2S B10848941 3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B10848941
M. Wt: 430.3 g/mol
InChI Key: DCNZODDMKOTPHQ-UHFFFAOYSA-N
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Description

GNF-PF-3464 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is particularly noted for its efficacy against malaria, specifically targeting the Plasmodium falciparum parasite .

Preparation Methods

The synthesis of GNF-PF-3464 involves several steps, starting with the preparation of the core structure, which is a tetrahydro-β-carboline scaffold. This scaffold is then modified to introduce various functional groups that enhance its biological activity. The synthetic route typically involves:

Industrial production methods for GNF-PF-3464 are not extensively documented, but they would likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GNF-PF-3464 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the tetrahydro-β-carboline scaffold, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s reactivity and stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity.

Scientific Research Applications

GNF-PF-3464 has several scientific research applications, particularly in the fields of:

Mechanism of Action

The mechanism of action of GNF-PF-3464 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. The compound has been shown to affect mitochondrial function, disrupting the parasite’s energy production and leading to its death. The primary molecular target is believed to be a member of the major facilitator superfamily, which is involved in mitochondrial transport . This disruption of mitochondrial function is critical for the compound’s antimalarial activity.

Comparison with Similar Compounds

GNF-PF-3464 is similar to other tetrahydro-β-carboline derivatives, such as MMV008138 and cipargamin, which also exhibit antimalarial activity. GNF-PF-3464 is unique in its specific modifications that enhance its efficacy against Plasmodium falciparum. Similar compounds include:

These compounds share a common mechanism of action but differ in their specific chemical structures and modifications, which can impact their efficacy and pharmacokinetic properties.

Properties

Molecular Formula

C19H16BrN3O2S

Molecular Weight

430.3 g/mol

IUPAC Name

3-(4-bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H16BrN3O2S/c1-12-2-7-17(25-12)15-8-18(24)23-10-22(11-26-19(23)16(15)9-21)14-5-3-13(20)4-6-14/h2-7,15H,8,10-11H2,1H3

InChI Key

DCNZODDMKOTPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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